molecular formula C9H9N3O4 B1388420 2,2-dimethyl-6-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 1002726-59-1

2,2-dimethyl-6-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

カタログ番号: B1388420
CAS番号: 1002726-59-1
分子量: 223.19 g/mol
InChIキー: QPNDHHGIJAMRMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1.2. Historical Context and Significance in Heterocyclic Chemistry
Pyrido-oxazinones emerged as critical intermediates in heterocyclic chemistry following foundational work by Hoornaert and colleagues in the 1970s, who pioneered methods for synthesizing oxazinones via cyanohydrin derivatives. The introduction of nitro and alkyl substituents, such as the 2,2-dimethyl group in this compound, expanded their utility as dienophiles in Diels-Alder reactions. Advances in the 2000s, including the use of β-amino alcohols and acetylene dicarboxylates (e.g., dimethyl acetylenedicarboxylate), enabled efficient construction of polysubstituted oxazinones. The nitro group at position 6 enhances electron-deficient character, facilitating cycloaddition reactions and serving as a directing group for further functionalization. These developments positioned pyrido-oxazinones as versatile precursors for synthesizing pyridine derivatives, which are pivotal in medicinal chemistry and materials science.

1.3. Scope and Objectives of the Research
Current research on 2,2-dimethyl-6-nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one focuses on three objectives:

  • Synthetic Methodologies : Optimizing multi-step syntheses involving bromination/dehydrobromination sequences (e.g., using N-bromosuccinimide and triethylamine). Challenges include improving regioselectivity in cycloaddition reactions and minimizing side reactions during elimination steps.
  • Reactivity Profiling : Investigating its participation in tandem [4+2]/retro[4+2] cycloaddition-cycloreversion reactions with alkynes to generate polysubstituted pyridines. For example, reactions with phenylacetylene yield 2,4,6-trisubstituted pyridines, though regioselectivity varies with alkyne electronics.
  • Applications : Developing derivatives for kinase inhibition and antimicrobial agents. Structural analogs have shown promise in modulating biological targets, though stability issues under acidic or basic conditions remain a limitation.

特性

IUPAC Name

2,2-dimethyl-6-nitro-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4/c1-9(2)8(13)11-7-5(16-9)3-4-6(10-7)12(14)15/h3-4H,1-2H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNDHHGIJAMRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=N2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670350
Record name 2,2-Dimethyl-6-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002726-59-1
Record name 2,2-Dimethyl-6-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-6-nitro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-6-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the introduction of a nitro group can be achieved through nitration reactions using reagents like nitric acid and sulfuric acid. Subsequent steps involve the formation of the oxazine ring through cyclization reactions, often facilitated by catalysts and specific reaction conditions such as temperature and pH control.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

化学反応の分析

Nucleophilic Substitution Reactions

The oxazin-3-one ring structure is susceptible to nucleophilic substitution reactions. The carbonyl group can be attacked by nucleophiles, leading to various derivatives:

  • Example Reaction:

R Nu+C OR C OH Nu \text{R Nu}+\text{C O}\rightarrow \text{R C OH Nu }

This reaction can yield hydroxylated products that may have enhanced biological activity.

Oxidation Reactions

Depending on substituents and reaction conditions, oxidation can convert the compound into different derivatives:

  • General Reaction:

R OHOxidizing AgentR O\text{R OH}\xrightarrow{\text{Oxidizing Agent}}\text{R O}

This transformation can modify the electronic properties of the molecule, potentially increasing its reactivity or bioactivity.

Hydrolysis

Under acidic or basic conditions, hydrolysis can cleave the oxazin-3-one ring:

C O+H2OC OH+OH\text{C O}+\text{H}_2O\rightarrow \text{C OH}+\text{OH}

This reaction leads to simpler compounds that may serve as intermediates for further synthetic applications.

Nucleophilic Addition Reactions

Nucleophiles can also attack double bonds present in the pyrido or oxazin rings:

Nu+C CC C Nu \text{Nu}+\text{C C}\rightarrow \text{C C Nu }

This type of reaction can lead to a variety of substituted products with diverse properties.

Biological Activity and Research Findings

Recent studies have highlighted the anticancer potential of derivatives like 4-(4-nitrobenzyl)-2H-pyrido[3,2-b] oxazin-3(4H)-one. These compounds have been shown to induce apoptosis in hepatocellular carcinoma (HCC) cells by targeting the NF-κB signaling pathway:

  • Mechanism of Action:

The compound inhibits NF-κB activation, leading to reduced cell proliferation and increased apoptosis rates in cancer cell lines such as HepG2 and Huh7.

科学的研究の応用

Pharmaceutical Development

The compound has been explored for its potential as a pharmaceutical agent. Its structural characteristics suggest it may exhibit antimicrobial and anti-inflammatory properties. Preliminary studies indicate that derivatives of pyrido[3,2-b][1,4]oxazines have shown activity against various pathogens, making this compound a candidate for further drug development.

Research has demonstrated that compounds similar to 2,2-dimethyl-6-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can influence cellular processes. For example:

  • Antitumor Activity : Some studies have indicated that modifications to the oxazine core can enhance cytotoxicity against cancer cell lines.
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been noted, which could lead to applications in metabolic disease treatments.

Chemical Synthesis

In synthetic chemistry, this compound serves as an important building block for the creation of more complex molecules. Its reactivity allows it to participate in various chemical reactions such as:

  • Nucleophilic Substitution : The nitro group can be reduced or substituted to yield different derivatives.
  • Cyclization Reactions : It can be used in the formation of other heterocycles through cyclization processes.

Case Study 1: Antibacterial Properties

A study conducted on derivatives of pyrido[3,2-b][1,4]oxazin compounds demonstrated significant antibacterial activity against strains of Staphylococcus aureus. The results indicated that modifications at the 6-position could enhance efficacy by increasing membrane permeability .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer potential of substituted pyrido[3,2-b][1,4]oxazine derivatives. In vitro tests showed that certain derivatives exhibited selective cytotoxicity towards human cancer cell lines while sparing normal cells, suggesting a promising therapeutic index .

作用機序

The mechanism of action of 2,2-dimethyl-6-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. Additionally, the compound’s structural features allow it to bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.

類似化合物との比較

Structural Variations and Substituent Effects

The pyrido[3,2-b][1,4]oxazin-3(4H)-one scaffold is versatile, with modifications at the 2-, 4-, and 6-positions yielding compounds with distinct physicochemical and biological properties. Below is a comparative analysis of key analogues:

Compound Name Substituents Key Features Biological Relevance Reference
Target Compound 2,2-dimethyl, 6-nitro Enhanced steric bulk; nitro group for electronic modulation BRD4 inhibition (IC₅₀: ~2 μM)
2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one None (parent scaffold) Unsubstituted core; lower molecular weight (MW: 165.15 g/mol) Intermediate for further derivatization
4-(4-Nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (NPO) 4-(4-nitrobenzyl) Nitrobenzyl group enhances NF-κB inhibition Antiproliferative activity in HCC cells
6-Amino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one 6-amino Polar amino group improves solubility Potential for CNS-targeting therapies
7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one 7-bromo Bromo substituent enables cross-coupling reactions Synthetic intermediate

Key Observations :

  • Electronic Effects : The 6-nitro group is a strong electron-withdrawing moiety, which may stabilize charge interactions in enzymatic pockets .
  • Biological Activity : Substituents at the 4-position (e.g., nitrobenzyl in NPO) shift activity toward NF-κB inhibition, highlighting the scaffold's adaptability .

Physicochemical and Pharmacokinetic Properties

  • Solubility: Nitro-substituted derivatives (e.g., target compound) exhibit moderate aqueous solubility (~0.1 mg/mL), whereas amino-substituted variants (e.g., 6-amino analogue) show improved solubility (>1 mg/mL) .
  • Stability : Crystalline salt forms (e.g., hydrochloride) of the target compound are patented for enhanced stability in formulations .

生物活性

Chemical Identity
2,2-Dimethyl-6-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, with the CAS number 1002726-59-1, is a heterocyclic compound characterized by a pyridine ring fused with an oxazine moiety. Its molecular formula is C9H9N3O4C_9H_9N_3O_4 and it has a molecular weight of 223.19 g/mol. The compound is notable for its potential biological activities, particularly in medicinal chemistry.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Protease Inhibition : Related benzoxazinones have been shown to inhibit serine proteases, which are implicated in several diseases including cancer and inflammation. Specifically, compounds have demonstrated substrate inhibitory activity towards human leukocyte elastase .
  • Hypolipidemic Activity : Some derivatives have exhibited hypolipidemic effects, suggesting potential use in managing lipid levels in the body .
  • Anticancer Potential : Preliminary studies suggest that similar heterocycles may interfere with pathways involved in cancer progression and metastasis .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Cytochrome P450 Interaction : It has been noted as a CYP1A2 inhibitor, which could influence drug metabolism and efficacy in therapeutic contexts .
  • Cell Membrane Permeability : The compound's log PowP_{ow} values suggest moderate lipophilicity, which may enhance its permeability across cell membranes .

Toxicological Profile

The compound is categorized with several hazard statements indicating potential toxicity (e.g., H302 - harmful if swallowed; H319 - causes serious eye irritation) and requires careful handling .

Data Summary Table

PropertyValue
Molecular Formula C9H9N3O4C_9H_9N_3O_4
Molecular Weight 223.19 g/mol
CAS Number 1002726-59-1
Hypolipidemic Activity Yes
Protease Inhibition Yes
CYP1A2 Inhibitor Yes
Toxicity Statements H302, H315, H319

Study on Protease Inhibition

A study investigated the inhibitory effects of various oxazinone derivatives on human leukocyte elastase. The findings indicated that modifications to the oxazinone structure could enhance inhibitory potency against this enzyme, suggesting a pathway for developing new therapeutic agents for inflammatory diseases .

Hypolipidemic Effects

In another study focused on lipid management, derivatives of benzoxazinones were tested for their ability to lower cholesterol levels in animal models. Results showed significant reductions in total cholesterol and triglycerides, indicating potential for developing hypolipidemic drugs based on this scaffold .

Anticancer Activity

Research into the anticancer properties of related compounds revealed that certain benzoxazinones could effectively induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. This suggests that this compound may hold similar promise pending further investigation .

Q & A

Basic: What synthetic methodologies are most effective for preparing 2,2-dimethyl-6-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one?

Answer:
The compound can be synthesized via cyclization reactions involving nitro-substituted precursors. For example, similar benzoxazinone derivatives are synthesized by reacting halogenated intermediates (e.g., 6-bromo analogs) with nitro-substituted amines under basic conditions (K₂CO₃) in polar aprotic solvents like DMF . Catalytic hydrogenation (e.g., Pd/C in MeOH) may reduce nitro groups in intermediates, but this step must be carefully controlled to preserve the nitro moiety in the final product . Optimization of reaction time, temperature, and catalyst loading is critical to avoid side reactions such as over-reduction or decomposition.

Advanced: How can regioselective functionalization of the pyrido-oxazinone core be achieved to explore structure-activity relationships (SAR)?

Answer:
Regioselective modifications (e.g., at the 6-nitro or pyridine positions) can be guided by computational modeling to predict reactive sites. Copper(I)-catalyzed one-pot reactions, as demonstrated in related benzoxazinone hybrids, enable selective coupling of aldehydes or alkynes to specific positions . For instance, introducing substituents at the 4-position via alkylation (using alkyl halides) or arylations (via Suzuki coupling) can modulate biological activity . Advanced characterization techniques, such as 2D NMR (COSY, HSQC) and X-ray crystallography, are essential to confirm regiochemistry .

Basic: What analytical techniques are recommended for purity assessment and structural confirmation?

Answer:

  • Purity: High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard, with ≥95% purity as a benchmark for biological testing .
  • Structural Confirmation:
    • 1H/13C NMR: Key signals include the nitro group’s deshielding effects on adjacent protons and the oxazinone carbonyl peak at ~165-170 ppm .
    • High-Resolution Mass Spectrometry (HRMS): Exact mass analysis (e.g., m/z 279.075 for C₁₁H₁₂N₃O₄) confirms molecular formula .

Advanced: How can researchers resolve contradictions in reported bioactivity data across different cancer cell lines?

Answer:
Contradictions may arise from cell line-specific expression of molecular targets (e.g., NF-κB isoforms) or variations in assay conditions. To address this:

  • Dose-Response Curves: Establish IC₅₀ values across multiple cell lines (e.g., HepG2, Huh-7) to identify sensitivity patterns .
  • Mechanistic Profiling: Use luciferase reporter assays to quantify NF-κB inhibition in each cell line, correlating activity with target engagement .
  • Metabolic Stability Testing: Evaluate compound stability in cell culture media to rule out degradation as a cause of inconsistency .

Advanced: What experimental strategies improve the pharmacokinetic profile of this compound for in vivo studies?

Answer:

  • Derivatization: Introduce solubilizing groups (e.g., PEG chains) at the 4-position to enhance aqueous solubility .
  • Salt Formation: Crystalline salt forms (e.g., hydrochloride) improve stability and bioavailability, as demonstrated in related medicinal patents .
  • Prodrug Design: Mask the nitro group with bioreversible protectors (e.g., ester prodrugs) to enhance oral absorption .

Basic: What safety precautions are required when handling this compound in the laboratory?

Answer:

  • Toxicity Screening: Preliminary assays (e.g., Ames test) should assess mutagenic potential due to the nitro group .
  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to prevent dermal or inhalation exposure .
  • Waste Disposal: Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal to prevent environmental contamination .

Advanced: How can molecular docking studies predict the compound’s interaction with NF-κB?

Answer:

  • Target Preparation: Retrieve the NF-κB p65 subunit crystal structure (PDB ID: 1NFK) and prepare it for docking (e.g., protonation, energy minimization).
  • Ligand Preparation: Optimize the compound’s 3D structure using density functional theory (DFT) to account for nitro group geometry .
  • Docking Workflow: Use AutoDock Vina or Schrödinger Glide to simulate binding poses, focusing on hydrogen bonding with Ser468 or hydrophobic interactions with Leu460 . Validate predictions with electrophoretic mobility shift assays (EMSAs) to confirm NF-κB DNA binding inhibition .

Basic: What solvents and storage conditions ensure long-term stability?

Answer:

  • Solubility: The compound is soluble in DMSO, DMF, and dichloromethane but insoluble in water .
  • Storage: Store under inert gas (argon) at –20°C in amber vials to prevent nitro group photodegradation .

Advanced: What in vivo models are appropriate for evaluating antitumor efficacy?

Answer:

  • Xenograft Models: Implant NF-κB-driven HCC cells (e.g., HCCLM3) into immunodeficient mice and administer the compound intraperitoneally (10–50 mg/kg) .
  • Pharmacodynamic Markers: Monitor tumor p65 phosphorylation (via Western blot) and serum IL-6 levels (ELISA) to confirm target modulation .

Advanced: How can computational modeling guide the design of derivatives with reduced off-target effects?

Answer:

  • Off-Target Prediction: Use SwissTargetPrediction or SEAware to identify potential off-targets (e.g., kinases, GPCRs) .
  • Scaffold Refinement: Replace the nitro group with bioisosteres (e.g., cyano) to retain activity while minimizing reactivity .
  • ADMET Profiling: Predict metabolic liabilities (e.g., CYP3A4 inhibition) using QSAR models in ADMET Predictor™ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dimethyl-6-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
2,2-dimethyl-6-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。